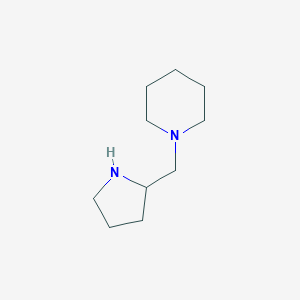

1-(Pirrolidin-2-ilmetil)piperidina

Descripción general

Descripción

1-(Pyrrolidin-2-ylmethyl)piperidine is a heterocyclic organic compound that features both pyrrolidine and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Aplicaciones Científicas De Investigación

1-(Pyrrolidin-2-ylmethyl)piperidine has several applications in scientific research:

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis of biologically active compounds, such as inhibitors of deacetylases and tyrosine kinases .

Mode of Action

It’s known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of inhibitors of deacetylases and tyrosine kinases , suggesting potential involvement in these pathways.

Result of Action

Similar compounds have been used in the synthesis of biologically active compounds, suggesting potential therapeutic applications .

Action Environment

The pyrrolidine ring’s non-planarity could potentially influence the compound’s interaction with its environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-2-ylmethyl)piperidine typically involves the alkylation of piperidine with a pyrrolidine derivative. One common method includes the reaction of piperidine with N-Cbz-prolinol mesylate, followed by deprotection to yield the desired compound . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production methods for 1-(Pyrrolidin-2-ylmethyl)piperidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Pyrrolidin-2-ylmethyl)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: N-oxides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

- 1-(Pyrrolidin-2-yl)-1H-pyrazoles

- 1-(Pyrrolidin-2-yl)-1H-imidazoles

- 1-(Pyrrolidin-2-yl)-1H-1,2,4-triazoles

- 1-(Piperidin-2-yl)-1H-pyrazoles

- 1-(Piperidin-2-yl)-1H-1,2,4-triazoles

Uniqueness: 1-(Pyrrolidin-2-ylmethyl)piperidine is unique due to its dual ring structure, which provides a versatile scaffold for the synthesis of various derivatives. This duality enhances its binding affinity and specificity towards biological targets, making it a valuable compound in drug discovery and development .

Actividad Biológica

1-(Pyrrolidin-2-ylmethyl)piperidine is a synthetic compound characterized by a bicyclic structure comprising a piperidine and a pyrrolidine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and therapeutic applications. The following sections will explore the biological activity, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C10H22N2

- Molecular Weight : 170.30 g/mol

- Structural Features : The compound contains two cyclic amine groups linked by a methylene bridge, contributing to its unique properties and biological interactions.

The biological activity of 1-(Pyrrolidin-2-ylmethyl)piperidine primarily involves its interaction with various neurotransmitter systems. Research indicates that it may bind to specific receptors in the central nervous system, influencing cognitive functions and mood regulation. Although detailed mechanisms are still under investigation, preliminary studies suggest that the compound may act as an antagonist or modulator at certain receptor sites, particularly within the adrenergic and opioid systems.

Neuropharmacological Effects

1-(Pyrrolidin-2-ylmethyl)piperidine has been explored for its potential effects on neurotransmitter systems. Studies suggest that it may exhibit:

- Cognitive Enhancement : Potential improvements in cognitive functions due to its interaction with cholinergic receptors.

- Mood Regulation : Possible antidepressant-like effects through modulation of serotonin and norepinephrine pathways.

Metabolic Effects

Research has indicated that compounds structurally related to 1-(Pyrrolidin-2-ylmethyl)piperidine may possess metabolic benefits. For instance, studies on similar pyrrolidine derivatives have shown:

- Lipid Profile Improvement : Reduction in triglycerides and glucose levels in animal models .

- Weight Management : Some derivatives have been associated with weight loss effects through adrenergic receptor antagonism .

Study on Metabolic Benefits

A study investigated the effects of a closely related compound, revealing significant reductions in triglycerides and glucose levels after chronic administration in obese rat models. This suggests potential applications for managing metabolic disorders .

Pharmacological Profile Analysis

In another study focusing on pyrrolidinone derivatives, researchers identified strong binding affinities for α-adrenoceptors, indicating that similar compounds may share these pharmacological properties. The study highlighted the importance of structural modifications in enhancing receptor affinity and therapeutic efficacy .

Comparison with Similar Compounds

The following table summarizes the key characteristics of 1-(Pyrrolidin-2-ylmethyl)piperidine compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Pyrrolidin-1-ylmethyl)piperidine | Different position of the pyrrolidine group | May exhibit different biological activities |

| 3-(1-Pyrrolidinylmethyl)piperidine | Varies in substitution position | Potentially different pharmacokinetic properties |

| 4-methyl-1-[(pyrrolidin-2-yl)methyl]piperidine | Methyl substitution on piperidine | Altered lipophilicity affecting bioavailability |

Propiedades

IUPAC Name |

1-(pyrrolidin-2-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-7-12(8-3-1)9-10-5-4-6-11-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIDBVVEYLMRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398324 | |

| Record name | 1-(pyrrolidin-2-ylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112906-37-3 | |

| Record name | 1-(pyrrolidin-2-ylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.